![molecular formula C15H17F2NO5 B2923933 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde CAS No. 2094391-81-6](/img/structure/B2923933.png)
4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde, also known as DFOB, is a chemical compound that has been widely used in scientific research. This compound is a chelator that selectively binds iron, which makes it useful for a variety of applications.
作用机制
4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde binds to iron ions in a 1:1 ratio, forming a stable complex. This complex prevents iron from participating in redox reactions, which are essential for many biological processes. The chelation of iron by 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde leads to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The chelation of iron by 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde leads to a variety of biochemical and physiological effects, including:
1. Inhibition of Cell Growth: Iron is required for cell growth and proliferation. The chelation of iron by 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde leads to inhibition of cell growth and proliferation.
2. Oxidative Stress: Iron participates in redox reactions that generate reactive oxygen species (ROS). The chelation of iron by 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde leads to a reduction in ROS levels, which reduces oxidative stress.
3. Gene Expression: Iron is required for the expression of many genes. The chelation of iron by 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde leads to a reduction in the expression of these genes.
实验室实验的优点和局限性
4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selective Binding: 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde selectively binds iron, which makes it useful for studying the role of iron in biological processes.
2. Stability: The complex formed between 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde and iron is stable, which allows for accurate measurement of iron levels.
3. Non-Toxic: 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde is non-toxic to cells and can be used at high concentrations without causing cell death.
Some of the limitations of 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde include:
1. Cell Permeability: 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde is not very permeable to cell membranes, which limits its use in some applications.
2. Iron Sensitivity: 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde is sensitive to the presence of other metals, which can interfere with its ability to selectively bind iron.
3. Limited Solubility: 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde has limited solubility in aqueous solutions, which can limit its use in some experiments.
未来方向
There are several future directions for the use of 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde in scientific research. Some of these include:
1. Drug Development: 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde has shown promise as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Future research could focus on developing 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde-based drugs for these applications.
2. Imaging: 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde could be used as a contrast agent for magnetic resonance imaging (MRI) due to its ability to selectively bind iron.
3. Iron Metabolism: 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde could be used to study the role of iron in metabolism and its relationship to disease.
Conclusion:
In conclusion, 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde is a chemical compound that has been widely used in scientific research due to its ability to selectively bind iron. This compound has been used in a variety of applications, including cancer research, neurodegenerative diseases, and infectious diseases. The chelation of iron by 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde leads to a variety of biochemical and physiological effects, including inhibition of cell growth, reduction in oxidative stress, and reduction in gene expression. While 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde has several advantages for lab experiments, it also has some limitations. Future research could focus on drug development, imaging, and iron metabolism.
合成方法
The synthesis of 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde can be achieved through a multi-step process. The first step involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2,2-difluoroethylamine hydrochloride to produce 4-(2,2-difluoroethylamino)-3-methoxybenzaldehyde. This intermediate is then reacted with morpholine and propionyl chloride to produce the final product, 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde.
科学研究应用
4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde has been extensively used in scientific research due to its ability to selectively bind iron. This compound has been used in a variety of applications, including:
1. Cancer Research: Iron is required for the growth and proliferation of cancer cells. 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde has been used to selectively chelate iron in cancer cells, leading to inhibition of their growth and proliferation.
2. Neurodegenerative Diseases: Iron accumulation in the brain has been linked to neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde has been used to chelate iron in the brain, leading to a reduction in the progression of these diseases.
3. Infectious Diseases: Iron is required for the growth and survival of many infectious agents. 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde has been used to selectively chelate iron in these agents, leading to their inhibition.
属性
IUPAC Name |
4-[3-(2,2-difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO5/c1-21-13-8-11(9-19)2-3-12(13)22-6-4-14(20)18-5-7-23-15(16,17)10-18/h2-3,8-9H,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVBWTQOVQPSFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCC(=O)N2CCOC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

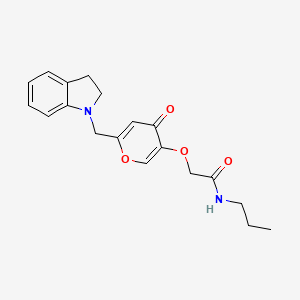
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2923851.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2923852.png)
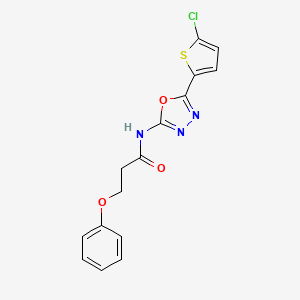
![benzo[d][1,3]dioxol-5-yl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2923857.png)

![3-[2-({2-[(2,5-difluorophenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide](/img/structure/B2923859.png)
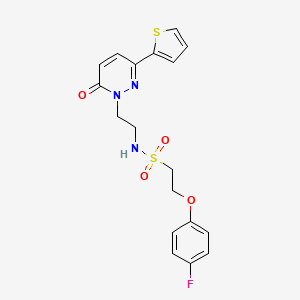
![4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2923865.png)
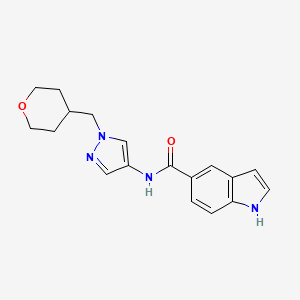
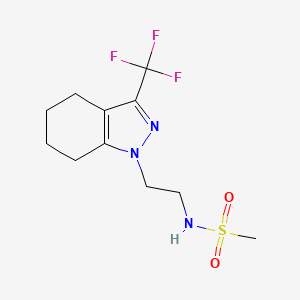
![2,3-dimethyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2923869.png)
![4-[1-(phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine](/img/structure/B2923870.png)
![5-[(diisobutylamino)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2923872.png)